BenchChemオンラインストアへようこそ!

Radicicol

Hsp90 Binding Affinity ATPase

Radicicol is a macrocyclic lactone Hsp90 N-terminal inhibitor with 50- to 100-fold stronger binding affinity (nanomolar) than geldanamycin, ensuring robust target engagement and minimal off-target effects in biochemical assays. Its well-characterized crystal structure supports rational drug design, while its resorcylic acid macrolactone scaffold avoids the hepatotoxicity of ansamycin-class inhibitors. Ideal for in vitro studies requiring potent, reversible Hsp90 inhibition and acute depletion of client proteins (HER2, Raf-1, Akt). Note: the parent molecule has limited in vivo stability; derivatives or formulations may be required for animal studies.

Molecular Formula C18H17ClO6
Molecular Weight 364.8 g/mol
CAS No. 12772-57-5
Cat. No. B1680498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadicicol
CAS12772-57-5
Synonyms5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone
KF58332
KF9-A
monorden
monordene
radicicol
Molecular FormulaC18H17ClO6
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
InChIInChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1
InChIKeyWYZWZEOGROVVHK-GTMNPGAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Radicicol (CAS 12772-57-5): Baseline Characterization and Procurement Relevance


Radicicol, also known as monorden, is a macrocyclic lactone antibiotic and natural product that functions as a potent inhibitor of the Heat Shock Protein 90 (Hsp90) molecular chaperone. It binds with nanomolar affinity to the N-terminal ATP/ADP-binding domain of Hsp90 [1], thereby inhibiting its essential ATPase activity and leading to the proteasomal degradation of Hsp90-dependent client proteins involved in oncogenic signaling and cell cycle regulation [2]. This mechanism underpins its utility in research areas including cancer biology, antiviral studies, and cellular stress response investigations.

Radicicol (CAS 12772-57-5): Why In-Class Hsp90 Inhibitors Are Not Interchangeable


Although several natural products like geldanamycin share a common Hsp90 N-terminal binding site with radicicol, they are not functionally interchangeable due to critical differences in binding affinity, molecular mechanism, and chemical stability [1]. For instance, the binding of radicicol to Hsp90 is 50- to 100-fold stronger than that of geldanamycin [2], a divergence rooted in distinct binding conformations and catalytic requirements [3]. Furthermore, the intrinsic metabolic instability and poor solubility of the parent molecule are unique and necessitate the use of specific derivatives or formulations, unlike more stable clinical candidates such as 17-AAG [4]. These variations render simple 'in-class' substitution scientifically invalid for reproducible experimental outcomes.

Radicicol (CAS 12772-57-5): Quantitative Head-to-Head Differentiation Evidence


Radicicol vs. Geldanamycin: 50- to 100-Fold Superior Hsp90 Binding Affinity

Radicicol demonstrates a significantly higher binding affinity for Hsp90 compared to the structurally distinct natural product geldanamycin. Quantitative analysis reveals that the affinity of radicicol for Hsp90 is 50- to 100-fold stronger than that of geldanamycin [1]. This superior affinity is attributed to radicicol's pre-organized conformation that mimics ATP, whereas geldanamycin requires a thermodynamically unfavorable trans-cis isomerization step catalyzed by Hsp90 itself, a process that is kinetically limiting and reduces its effective binding [2].

Hsp90 Binding Affinity ATPase Cancer

Radicicol vs. Geldanamycin: Unique Binding Mode and Conformational Pre-organization

Crystal structures of Hsp90 N-terminal domain complexes reveal that radicicol and geldanamycin adopt fundamentally different binding modes. Radicicol binds in a conformation that closely mimics its free solution state, effectively occupying the ATP-binding pocket without major conformational rearrangement [1]. In stark contrast, geldanamycin must undergo a trans-to-cis isomerization of its amide bond to fit into the same pocket, a change that is both kinetically and thermodynamically unfavorable [2]. This mechanistic distinction explains radicicol's superior binding kinetics and provides a rational basis for its use in structure-based drug design where a rigid, pre-organized scaffold is desired.

Structural Biology X-ray Crystallography Drug Design Hsp90

Radicicol vs. Synthetic Macrolactone Analogs: SAR Defines Ring Size for Optimal Hsp90 ATPase Inhibition

Structure-activity relationship (SAR) studies comparing radicicol (a 14-membered macrolactone) with synthetic 12- to 16-membered ring analogs demonstrate that the 14-membered ring is optimal for potent Hsp90 inhibition [1]. While 13-, 15-, and 16-membered analogs retain some activity in ATPase assays, they are inferior to the natural 14-membered radicicol. The most active compounds in these enzyme assays consistently showed the greatest potency in depleting Hsp90 client proteins and inhibiting the growth of HCT116 human colon cancer cells [2]. This confirms that the natural macrolide ring size of radicicol is a critical determinant of its biological activity.

Medicinal Chemistry SAR ATPase Assay Hsp90

Radicicol vs. Geldanamycin Analogs: A Unique Scaffold for Chemical Probe Development Free from Benzoquinone Ansamycin Liabilities

Radicicol and geldanamycin are both potent Hsp90 inhibitors, but they originate from distinct chemical classes: radicicol is a resorcylic acid macrolactone, while geldanamycin is a benzoquinone ansamycin [1]. This difference is functionally critical. The benzoquinone moiety in geldanamycin and its clinical derivative 17-AAG is associated with dose-limiting hepatotoxicity and metabolic instability, a liability not shared by radicicol [2]. Consequently, radicicol serves as a fundamentally different chemical scaffold for developing chemical probes and potential therapeutics that avoid the intrinsic toxicity issues of the ansamycin class [3].

Chemical Probe Hepatotoxicity Drug Development Hsp90

Radicicol (CAS 12772-57-5): Optimal Applications Based on Verified Differentiation


In Vitro Biochemical Probing of Hsp90 ATPase Activity and Binding Kinetics

Radicicol is the preferred tool compound for in vitro studies requiring potent, well-characterized, and reversible inhibition of Hsp90's N-terminal ATPase activity. Its 50- to 100-fold higher binding affinity compared to geldanamycin [1] ensures robust target engagement at low nanomolar concentrations, minimizing off-target effects and solvent interference in biochemical assays. The extensively documented crystal structure of the Hsp90-radicicol complex [2] further supports its use in rational drug design and molecular modeling studies.

Cell-Based Assays Investigating Client Protein Depletion and Oncogene Addiction

For cellular studies focused on the acute depletion of Hsp90-dependent client proteins (e.g., HER2, Raf-1, Akt), radicicol provides a direct and potent means of disrupting the chaperone cycle. While its in vivo instability is a known limitation, this characteristic is less problematic for short-term (e.g., 24-72 hour) cell culture experiments, where its potent in vitro activity [1] translates to clear molecular signatures of Hsp90 inhibition, such as client protein degradation and Hsp70 induction [2].

Chemical Biology and Probe Development: Exploring Non-Ansamycin Scaffolds

Radicicol serves as a critical starting point for medicinal chemistry and chemical biology programs seeking to develop novel Hsp90 inhibitors. Its resorcylic acid macrolactone scaffold is structurally distinct from the hepatotoxic benzoquinone ansamycins like geldanamycin [1]. This differentiation allows researchers to investigate structure-activity relationships and optimize for potency and drug-like properties on a scaffold free from the intrinsic toxicity and metabolism issues of the ansamycin class [2].

Antiviral Research Targeting Host Factor Hsp90

Radicicol is a valuable reagent in antiviral research for validating Hsp90 as a host factor required for viral replication. In studies on Ebola virus, radicicol demonstrated an EC50 in the high nanomolar to low micromolar range [1]. Its use in these models helps establish a baseline for Hsp90 dependency against which novel, more drug-like inhibitors can be compared, confirming the target's relevance across a range of viral pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radicicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.